(5-Bromo-2-chlorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPHYFNNVWAMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CS(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301259582 | |
| Record name | Benzenemethanesulfonamide, 5-bromo-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301259582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-65-1 | |
| Record name | Benzenemethanesulfonamide, 5-bromo-2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanesulfonamide, 5-bromo-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301259582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathways for 5 Bromo 2 Chlorophenyl Methanesulfonamide
Direct Synthesis Approaches for Sulfonamides
The formation of the sulfonamide bond is a cornerstone of many synthetic procedures in medicinal and materials chemistry. For the target molecule, direct synthesis approaches offer efficient pathways to the core structure.
Formation of Sulfonamide Linkage
The critical S-N bond in sulfonamides can be constructed through several reliable methods.
A well-established and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. organic-chemistry.org In the context of synthesizing (5-Bromo-2-chlorophenyl)methanesulfonamide, a plausible and direct approach involves the reaction of 2-chloro-5-bromoaniline with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
A general procedure for this type of transformation involves dissolving the aniline (B41778) derivative in a suitable solvent, such as dichloromethane (B109758) or an N,N-dimethylaniline solvent, and then adding the methanesulfonyl chloride. The reaction can be performed at temperatures ranging from ambient to elevated temperatures (e.g., 75-90 °C) to drive the reaction to completion. google.com The use of a base like N-methylimidazole has also been reported to facilitate the reaction, even with weakly nucleophilic anilines, and can proceed under mild conditions without significant racemization in the case of chiral amines. organic-chemistry.org
Another variation involves the in-situ preparation of sulfonyl chlorides from thiols followed by reaction with an amine. However, for the synthesis of the target molecule, the direct use of commercially available methanesulfonyl chloride is more straightforward. orgsyn.org
A plausible synthetic pathway is outlined below:
Image: Plausible reaction scheme for the synthesis of this compound from 2-chloro-5-bromoaniline and methanesulfonyl chloride.
While specific yield and reaction condition data for the direct synthesis of this compound via this method are not extensively reported in publicly available literature, the general reliability of this reaction on a wide range of substituted anilines suggests its feasibility.
In recent years, copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N and S-N bonds. These methods can offer milder reaction conditions compared to traditional methods. The N-arylation of sulfonamides using copper catalysts provides an alternative route. For instance, methanesulfonamide (B31651) can be coupled with aryl bromides in the presence of a copper catalyst. nie.edu.sglookchem.com
One reported system utilizes a combination of a copper(I) salt (e.g., CuI) and a base like cesium carbonate (Cs2CO3) in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 135 °C). nie.edu.sg Another set of conditions employs CuI with N,N'-dimethylethylenediamine as a ligand in acetonitrile (B52724) at temperatures ranging from 25-70 °C, which has been shown to be effective for a broad range of aryl bromides, including heteroaryl bromides. lookchem.com
A ligand-free, copper-catalyzed N-arylation of sulfonamides with arylboronic acids in water has also been developed, offering a greener alternative. organic-chemistry.org These reactions typically use a copper(II) salt like Cu(OAc)2·H2O and a base such as K2CO3 under reflux conditions. organic-chemistry.org
A representative table of reaction conditions for copper-catalyzed N-arylation of sulfonamides is provided below:
| Catalyst System | Base | Solvent | Temperature (°C) | Substrate Scope | Reference |
| CuI | Cs2CO3 | DMF | 135 | Aryl bromides | nie.edu.sg |
| CuI / N,N'-dimethylethylenediamine | K2CO3 | MeCN | 25-70 | Aryl bromides, heteroaryl bromides | lookchem.com |
| Cu(OAc)2·H2O | K2CO3 | Water | Reflux | Arylboronic acids | organic-chemistry.org |
| Copper Powder | KOtBu | Nitrile Solvents | 120 | Aryl halides | researchgate.net |
This table presents a selection of reported conditions and is not exhaustive.
For the synthesis of this compound, a potential copper-catalyzed approach would involve the coupling of methanesulfonamide with a dihalogenated benzene (B151609) derivative, such as 1,4-dibromo-2-chlorobenzene (B1299774) or a related species. However, the selectivity of such a reaction would need to be carefully controlled to achieve the desired monosulfonamidation product.
Strategic Introduction of Halogen Substituents
An alternative synthetic strategy involves forming the methanesulfonamide of a simpler, non-brominated precursor, followed by the regioselective introduction of the bromine atom.
Regioselective Bromination Techniques
The introduction of a bromine atom at a specific position on an aromatic ring requires careful consideration of the directing effects of the existing substituents. In the case of a precursor like N-(2-chlorophenyl)methanesulfonamide, the chloro and methanesulfonamido groups will influence the position of electrophilic attack. The chloro group is an ortho-, para-director, while the methanesulfonamido group is also generally considered an ortho-, para-director.
A common and effective reagent for electrophilic bromination is N-bromosuccinimide (NBS). nih.govmasterorganicchemistry.comresearchgate.netorganic-chemistry.org Reactions with NBS can be carried out under various conditions, often in a suitable solvent like acetonitrile or dichloromethane. nih.gov The use of a catalyst, such as a Lewis acid or a protic acid, can influence the reactivity and regioselectivity of the bromination. For example, zeolites have been used to induce high para-selectivity in the bromination of some aromatic compounds. nih.gov
The bromination of anilines and their derivatives has been studied, and the regioselectivity is highly dependent on the reaction conditions and the nature of the substituents. For instance, the bromination of anilines with NaBr and Na2S2O8 catalyzed by CuSO4·5H2O has been shown to be regioselective. orgsyn.org
Given the directing effects of the chloro and sulfonamido groups in N-(2-chlorophenyl)methanesulfonamide, bromination would be expected to occur at the positions ortho or para to these groups. The steric hindrance from the methanesulfonamido group might favor substitution at the less hindered para position relative to the sulfonamide (position 5 on the ring).
A plausible synthetic route involving regioselective bromination is shown below:
Image: Plausible reaction scheme for the synthesis of this compound via regioselective bromination of N-(2-chlorophenyl)methanesulfonamide.
The successful implementation of this strategy would depend on achieving high regioselectivity in the bromination step to avoid the formation of isomeric byproducts.
Regioselective Chlorination Methodologies
Achieving the desired 1-bromo-4-chloro substitution pattern often requires carefully controlled chlorination of a pre-existing bromo-substituted aromatic compound. The directing effects of the substituents play a pivotal role in these reactions. For instance, starting from 4-bromoaniline, the amino group, being a strong activating ortho-, para-director, would typically direct chlorination to the positions ortho to it (positions 2 and 6).
A modern approach to achieve selective ortho-chlorination of anilines involves a photoredox/organo co-catalysis system. This method can be used to synthesize 4-bromo-2-chloroaniline (B1269894) from 4-bromoaniline. rsc.org The reaction employs N-chlorosuccinimide (NCS) as the chlorine source and a photocatalyst, such as 4CzIPN, in combination with an organic acid co-catalyst like 2-bromo-2,2-difluoroacetic acid. This method provides a 63% yield of the desired product. rsc.org
Another strategy involves the use of copper(II) chloride (CuCl₂) in an ionic liquid as the solvent. nih.govbeilstein-journals.orgdoaj.orgresearchgate.netnih.gov This system has been shown to achieve high yields and regioselectivity for the para-chlorination of various unprotected anilines. beilstein-journals.orgresearchgate.net While this is highly effective for para-substitution, achieving the specific 2-chloro substitution on a 4-bromo precursor would depend on the starting material's substitution pattern. For example, starting with 2-bromoaniline, this method would likely yield 2-bromo-4-chloroaniline.
The table below summarizes a regioselective chlorination reaction.
Halogenation via Modified Sandmeyer Reactions
The Sandmeyer reaction is a versatile method for introducing a range of substituents, including halogens, onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a nucleophile using a copper(I) salt catalyst. wikipedia.orgnih.govlscollege.ac.inpku.edu.cn This reaction is a cornerstone of aromatic chemistry as it allows for substitution patterns that are not accessible through direct electrophilic substitution. organic-chemistry.org
To synthesize the (5-bromo-2-chlorophenyl) core, one could envision starting with an appropriately substituted aminobenzene. For example, 5-bromo-2-aminobenzoic acid can undergo a diazotization reaction followed by chlorination to introduce the chlorine atom at the 2-position. epo.org Similarly, starting from an aniline with the desired substitution pattern, such as 2-amino-4-bromotoluene, a Sandmeyer reaction can be employed to introduce the chloro group. The synthesis of p-bromotoluene from p-methylaniline via a Sandmeyer reaction with copper(I) bromide (CuBr) is a classic example of this transformation. brainly.com
Modern variations of the Sandmeyer reaction often employ modified conditions for improved yields and safety. For instance, tert-butyl nitrite (B80452) can be used with CuCl₂ for the chlorination step. nih.gov Catalytic versions of the Sandmeyer bromination have also been developed, using a mixture of Cu(I) and Cu(II) salts with ligands like 1,10-phenanthroline (B135089) to achieve high yields under mild conditions. thieme-connect.de These modified procedures enhance the utility of the Sandmeyer reaction in complex syntheses. wikipedia.orgnih.gov
Precursor-Based Synthetic Strategies
The synthesis of the target compound often proceeds via the construction and subsequent functionalization of key precursors that already contain the dihalogenated phenyl ring.
Synthesis from Substituted Anilines as Starting Materials
The most direct and common method for forming the sulfonamide bond is the reaction of a primary or secondary amine with a sulfonyl chloride. cbijournal.com In this context, the synthesis of this compound would logically proceed from the precursor 5-bromo-2-chloroaniline (B183919). This aniline derivative can be reacted with methanesulfonyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) to scavenge the HCl byproduct, affording the final product.
The synthesis of the required 5-bromo-2-chloroaniline precursor can itself be accomplished through various routes. One common method is the reduction of the corresponding nitro compound, 5-bromo-2-chloronitrobenzene. This reduction is typically carried out using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Routes Involving Aryl Halide Intermediates
Modern cross-coupling methodologies allow for the formation of the C-N bond of the sulfonamide from an aryl halide and a sulfonamide. This approach avoids the often harsh conditions of using sulfonyl chlorides. nih.gov A key intermediate for this strategy could be a tri-halogenated benzene, such as 1,5-dibromo-2-chlorobenzene or 1-bromo-4-chloro-2-iodobenzene.
Palladium-catalyzed coupling reactions are frequently employed. For instance, aryl iodides can be coupled with a sulfur dioxide surrogate like DABSO (the adduct of DABCO and sulfur dioxide) to generate an aryl sulfinate in situ. This intermediate can then be reacted with an amine and an oxidant (like sodium hypochlorite) in a one-pot process to yield the desired sulfonamide. organic-chemistry.orgorganic-chemistry.org
More recently, photosensitized nickel catalysis has emerged as a highly efficient method for the sulfonamidation of aryl and heteroaryl halides. nih.govprinceton.edusemanticscholar.org This dual catalysis process involves the oxidative addition of a Ni(0) complex to the aryl halide, followed by ligand exchange with the sulfonamide and reductive elimination to form the C-N bond. nih.gov This technique is tolerant of a wide range of functional groups and can be applied to complex molecules. princeton.edu
The table below outlines a representative reaction using this strategy.
Sequential Functional Group Interconversions in Halogenated Aryl Precursors
Multi-step synthetic sequences involving the manipulation of functional groups on a pre-halogenated aromatic ring are a common strategy. A key precursor in many syntheses is 5-bromo-2-chlorobenzoic acid. google.compatsnap.comchemicalbook.comwipo.int
One reported synthesis starts with 2-chlorobenzoic acid. guidechem.comgoogle.com This starting material is subjected to bromination, typically using N-bromosuccinimide (NBS) in a sulfuric acid system. This method shows good regioselectivity, favoring the desired 5-bromo isomer over the 3-bromo isomer. guidechem.com The addition of a catalyst like sodium sulfide (B99878) can further inhibit the formation of the undesired 4-bromo isomer. google.comchemicalbook.com The resulting 5-bromo-2-chlorobenzoic acid can then be converted to other functional groups. For example, it can be reduced to 5-bromo-2-chlorobenzyl alcohol using a sodium borohydride/sulfuric acid system. guidechem.comgoogle.com This alcohol can then be oxidized to 5-bromo-2-chlorobenzaldehyde (B64787) using a mild oxidizing agent like NaClO/TEMPO. guidechem.comgoogle.com These intermediates can then be further elaborated to the final sulfonamide product. Another route starts from 2-chlorobenzonitrile, which is first brominated and then hydrolyzed to give 5-bromo-2-chlorobenzoic acid. wipo.int
The following table illustrates a typical multi-step sequence.
Advanced Synthetic Techniques and Green Chemistry Considerations
In line with the growing emphasis on sustainable chemical manufacturing, several advanced and green synthetic methods have been developed for sulfonamide synthesis. These methods aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. sci-hub.se
Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., in a ball mill), offers a solvent-free alternative for sulfonamide synthesis. rsc.orgrsc.org A one-pot, two-step mechanochemical procedure has been demonstrated where a disulfide is first subjected to tandem oxidation-chlorination to form a sulfonyl chloride intermediate, which is then reacted with an amine to give the sulfonamide. rsc.orgrsc.org This method uses environmentally friendly reagents like solid sodium hypochlorite. rsc.org
Microwave-Assisted Synthesis Optimization
There are currently no published studies detailing the microwave-assisted synthesis of this compound. Microwave-assisted organic synthesis is a well-documented technique for accelerating reaction times, improving yields, and enhancing product purity in the synthesis of various organic compounds, including sulfonamides. The application of this technology to the synthesis of this compound would likely involve the reaction of 5-bromo-2-chloroaniline with methanesulfonyl chloride in the presence of a suitable base and solvent under microwave irradiation.
A hypothetical optimization of such a synthesis would involve screening various parameters, as outlined in the table below. However, it is crucial to note that this data is illustrative of a general optimization strategy and is not based on experimental results for this specific compound.
Table 1: Hypothetical Parameters for Microwave-Assisted Synthesis Optimization
| Parameter | Variables to be Screened | Desired Outcome |
| Solvent | Dioxane, THF, Acetonitrile, Toluene (B28343) | High reaction conversion, minimal side products |
| Base | Pyridine, Triethylamine, DIPEA | Efficient acid scavenging, high yield |
| Temperature | 80-150 °C | Rapid reaction rate without degradation |
| Time | 5-30 minutes | Completion of reaction in minimal time |
| Power | 100-300 W | Controlled and efficient heating |
Without experimental data, the optimal conditions for the microwave-assisted synthesis of this compound remain undetermined.
Application of Flow Chemistry in Sulfonamide Synthesis
The application of continuous flow chemistry to the synthesis of this compound has not been reported in the scientific literature. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, multi-step synthesis.
A theoretical flow process for the synthesis of this compound would likely involve pumping a solution of 5-bromo-2-chloroaniline and a base through a heated reactor coil while simultaneously introducing a solution of methanesulfonyl chloride. The product stream would then be collected and purified.
Table 2: Potential Variables in a Flow Chemistry Approach
| Parameter | Variables to be Controlled | Impact on Synthesis |
| Flow Rate | 0.1-10 mL/min | Residence time in the reactor |
| Temperature | 25-200 °C | Reaction kinetics |
| Stoichiometry | Molar ratio of reactants | Product yield and purity |
| Reactor Type | Packed-bed, microreactor | Reaction efficiency and scalability |
The development of a flow chemistry process for this compound would require significant experimental investigation to establish optimal parameters.
Development of Atom-Economical and Sustainable Approaches
There is no research available on the development of atom-economical or sustainable synthetic routes specifically for this compound. Atom economy, a principle of green chemistry, focuses on maximizing the incorporation of all materials used in the synthesis into the final product. Sustainable approaches also emphasize the use of non-toxic reagents and solvents, energy efficiency, and waste reduction.
For the synthesis of sulfonamides, sustainable approaches could include:
The use of catalytic methods to avoid stoichiometric reagents.
The selection of greener solvents with lower environmental impact.
The development of one-pot synthesis procedures to reduce purification steps and solvent usage.
The application of these principles to the synthesis of this compound is yet to be explored.
Yield Optimization and Industrial Scale-Up Considerations
No publications were found that address the yield optimization or industrial scale-up of this compound synthesis. Yield optimization in a laboratory setting would typically involve a systematic study of reaction parameters such as temperature, concentration, reaction time, and catalyst loading (if applicable) to maximize the product yield and minimize the formation of impurities.
For industrial scale-up, several factors would need to be considered:
Cost of raw materials: The economic viability of the process.
Process safety: Handling of potentially hazardous reagents and control of reaction exotherms.
Equipment: Suitability of reactors and purification equipment for large-scale production.
Waste management: The environmental impact of the process and the cost of waste disposal.
Regulatory compliance: Adherence to relevant chemical manufacturing regulations.
Without foundational research on the synthesis of this compound, any discussion of its industrial scale-up remains speculative.
Based on a comprehensive search of publicly available scientific literature and chemical databases, the specific experimental data required to generate a detailed article on the advanced structural characterization of This compound (CAS No. 1198804-09-9) is not available.
To fulfill the user's request for a thorough, informative, and scientifically accurate article—complete with data tables on X-ray crystallography, supramolecular interactions, hydrogen bonding, Hirshfeld surface analysis, and NMR spectroscopy—published, peer-reviewed research containing this specific information is necessary.
The search results did not yield any publications containing Single Crystal X-ray Diffraction (SCXRD) data, which is essential for discussing crystal packing, hydrogen bonding networks, and Hirshfeld surface analysis. Similarly, no specific Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound could be located in the provided sources.
Without this foundational experimental data, it is not possible to construct the article as requested while adhering to the required standards of scientific accuracy and detail. Generating such an article would involve speculation or fabrication of data, which is contrary to the principles of scientific integrity. Therefore, the requested article cannot be provided at this time.
Advanced Structural Characterization of 5 Bromo 2 Chlorophenyl Methanesulfonamide
Spectroscopic Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Assignments and Proton Environments
Specific chemical shifts (δ), coupling constants (J), and multiplicity data for the proton environments of (5-Bromo-2-chlorophenyl)methanesulfonamide are not available in the searched resources.
¹³C NMR Spectral Assignments and Carbon Framework Analysis
Specific chemical shifts (δ) for the carbon framework of this compound are not available in the searched resources.
Two-Dimensional NMR Techniques (e.g., NOESY for Regioselectivity)
No data from two-dimensional NMR studies, such as NOESY, COSY, HSQC, or HMBC, for this compound could be found to confirm regioselectivity or establish correlations.
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Analysis and Characteristic Group Frequencies
Specific vibrational frequencies (cm⁻¹) from IR or Raman spectroscopy for the analysis of vibrational modes are not available for this compound.
Confirmation of Functional Groups
While the presence of functional groups (sulfonamide, aromatic ring, C-Cl, C-Br) is known from the structure, specific IR and Raman absorption bands to confirm these groups in the final compound are not documented in the available literature.
Mass Spectrometry (MS)
Detailed mass spectrometry data, including the molecular ion peak (M⁺) and specific fragmentation patterns (m/z values), for this compound are not available in the searched resources.
Molecular Weight Confirmation
Mass spectrometry analysis confirms the molecular weight of this compound. The technique provides the exact mass of the compound, which is a critical parameter for verifying its chemical identity. The elemental composition of the compound is C7H7BrClNO2S. bldpharm.com
Based on its chemical formula, the expected molecular weight and exact mass can be calculated. These theoretical values are then compared with the experimental data obtained from mass spectrometry to confirm the synthesis of the correct molecule.
| Parameter | Value |
| Chemical Formula | C7H7BrClNO2S |
| Molecular Weight | 284.558 g/mol bldpharm.com |
| Exact Mass | 282.907 u bldpharm.com |
This table presents the key mass-related parameters for this compound.
Fragmentation Pattern Analysis for Structural Integrity
While specific, detailed experimental fragmentation data for this compound is not extensively published, a theoretical analysis based on the principles of mass spectrometry can elucidate its likely fragmentation pathways. This analysis is crucial for confirming the structural arrangement of the atoms within the molecule. The presence of bromine and chlorine atoms is particularly significant due to their characteristic isotopic patterns, which would be observable in the mass spectrum.
Upon ionization in a mass spectrometer, the molecular ion ([M]+) of this compound would be formed. This ion is expected to undergo a series of fragmentation events, breaking at the weakest bonds to form smaller, charged fragments. The most probable fragmentation points would be the C-S and S-N bonds of the methanesulfonamide (B31651) group, as well as the potential loss of the halogen substituents from the aromatic ring.
A plausible fragmentation pathway would involve the cleavage of the sulfonyl group and the substituted phenyl ring. The following table outlines some of the expected primary fragments and their corresponding mass-to-charge ratios (m/z).
| Fragment Ion | Proposed Structure | Corresponding m/z |
| [M-CH3SO2]+ | C6H4BrClN | 204.92 |
| [M-NHSO2CH3]+ | C6H4BrCl | 189.92 |
| [C6H4BrCl]+ | Bromochlorophenyl cation | 189.92 |
| [CH3SO2]+ | Methanesulfonyl cation | 79.00 |
This interactive table details the predicted major fragments of this compound upon mass spectrometric analysis.
The observation of these characteristic fragments would provide strong evidence for the structural integrity of the synthesized this compound, confirming the connectivity of the methanesulfonamide group to the 5-bromo-2-chlorophenyl moiety.
Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Chlorophenyl Methanesulfonamide
Molecular Modeling and Dynamics Simulations
While molecular modeling and dynamics simulations are powerful tools for understanding chemical behavior, no specific studies have been found that apply these techniques to (5-Bromo-2-chlorophenyl)methanesulfonamide.
Quantum Chemical Descriptors and Other Theoretical Properties
Quantum chemical calculations are fundamental to predicting molecular properties. However, specific analyses for this compound are absent from the literature.
Reactivity and Chemical Transformations of 5 Bromo 2 Chlorophenyl Methanesulfonamide
Reactivity of the Halogen Atoms
The benzene (B151609) ring of (5-Bromo-2-chlorophenyl)methanesulfonamide is substituted with both a bromine and a chlorine atom. This di-halogen substitution pattern is central to its reactivity, particularly in reactions involving the cleavage of the carbon-halogen bond.
Differential Reactivity of Carbon-Bromine and Carbon-Chlorine Bonds in Aromatic Systems
In aromatic systems, the reactivity of carbon-halogen (C-X) bonds typically follows the order C-I > C-Br > C-Cl > C-F. This trend is primarily governed by the bond dissociation energy; the C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage. centre.edu Consequently, in a molecule like this compound, reactions that involve the breaking of a C-X bond will preferentially occur at the C-Br position.
Studies on the hydrodehalogenation of chlorobromobenzenes have shown that debromination occurs more readily than dechlorination. researchgate.netresearchgate.net This differential reactivity allows for selective chemical transformations, where the bromine atom can be targeted while leaving the chlorine atom intact, providing a powerful tool for synthetic chemists.
Table 1: General Reactivity Order of Carbon-Halogen Bonds
| Bond | Bond Strength | Reactivity |
|---|---|---|
| C-F | Strongest | Lowest |
| C-Cl | Strong | Low |
| C-Br | Weaker | High |
| C-I | Weakest | Highest |
This table illustrates the general trend in reactivity for carbon-halogen bonds in aromatic systems.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. ncert.nic.in For this reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In this compound, the methanesulfonamide (B31651) group and the halogens themselves are electron-withdrawing, which can facilitate SNAr reactions.
Given the higher reactivity of the C-Br bond, a nucleophile will preferentially displace the bromide ion. researchgate.net The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov Dihalogenated molecules can undergo sequential nucleophilic substitutions, often requiring more forceful conditions for the second substitution as the first introduced group can deactivate the ring towards further attack. researchgate.netnih.gov
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Metal-catalyzed cross-coupling reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.comrhhz.netresearchgate.net The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron species with an organohalide, is a prominent example. wikipedia.orglibretexts.org
The differential reactivity of the C-Br and C-Cl bonds is highly advantageous in these reactions. The oxidative addition of the palladium catalyst to the C-X bond is the initial step in the catalytic cycle. This step is significantly faster for the C-Br bond than for the C-Cl bond. beilstein-journals.org Consequently, this compound can be selectively coupled at the bromine position with various boronic acids, leaving the chlorine atom available for subsequent transformations. mdpi.com This allows for a stepwise and controlled construction of more complex molecules. A variety of palladium catalysts, including those with phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, have been developed to facilitate these transformations under various conditions. mdpi.com
Table 2: Suzuki-Miyaura Reaction Optimization
| Parameter | Variation | Effect on Reaction |
|---|---|---|
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄) | Essential for catalytic cycle |
| Base | K₃PO₄, K₂CO₃, TlOH | Activates the organoboron species |
| Solvent | 1,4-Dioxane, Toluene (B28343) | Influences solubility and reaction rate |
| Leaving Group | I > Br > OTf >> Cl | Determines the ease of oxidative addition |
This table summarizes key parameters influencing the outcome of Suzuki-Miyaura cross-coupling reactions. libretexts.orgmdpi.com
Formation of Grignard Reagents and Other Organometallic Intermediates
Grignard reagents are powerful nucleophiles formed by reacting an organohalide with magnesium metal. masterorganicchemistry.comchemguide.co.uk The formation of a Grignard reagent from a di-halogenated arene like this compound would occur preferentially at the more reactive C-Br bond. This creates an organometallic intermediate, (2-chloro-5-(methanesulfonyl)phenyl)magnesium bromide, which can then be used in a variety of subsequent reactions, such as additions to aldehydes, ketones, or carbon dioxide. masterorganicchemistry.comwisc.edu
Care must be taken during the preparation of Grignard reagents to ensure anhydrous conditions, as they react readily with water. chemguide.co.uklibretexts.org The formation of the Grignard reagent at the C-Br position allows the C-Cl bond to be retained for potential future chemical modifications. While aryl chlorides are generally less reactive, Grignard reagents can be formed from them under specific initiating conditions. google.com
Reactivity of the Methanesulfonamide Moiety
The methanesulfonamide group (-NHSO₂CH₃) also imparts specific reactivity to the molecule. chemicalbook.comcymitquimica.comsigmaaldrich.com It is a weakly acidic group and can participate in reactions at the nitrogen atom. organic-chemistry.orgnih.gov
N-Alkylation and Acylation Reactions
The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, forming a sulfonamide anion. This anion is a potent nucleophile that can react with various electrophiles.
N-Alkylation: The sulfonamide can undergo N-alkylation with alkyl halides or alcohols under basic conditions. oup.comtandfonline.com Catalytic methods using transition metals like iron, manganese, or iridium have been developed to facilitate the N-alkylation of sulfonamides with alcohols, which are considered green alkylating agents as the only byproduct is water. ionike.comorganic-chemistry.orgrsc.org
N-Acylation: Similarly, N-acylation can be achieved by reacting the sulfonamide with acyl chlorides or anhydrides. orientjchem.org This reaction is often catalyzed by Lewis acids or can be performed under solvent-free conditions. tandfonline.comresearchgate.net Catalytic asymmetric N-acylation methods have also been developed to produce chiral N-acylsulfonamides. acs.orgnih.gov These reactions provide a pathway to a diverse range of N-substituted sulfonamide derivatives.
Table 3: Common Reagents for Sulfonamide Modification
| Reaction Type | Reagent Class | Catalyst/Conditions |
|---|---|---|
| N-Alkylation | Alkyl Halides | Anion exchange resin, Base |
| N-Alkylation | Alcohols | Transition metal catalysts (Fe, Mn, Ir), Base |
| N-Acylation | Acyl Chlorides | Lewis acids (e.g., Cu(OTf)₂), Base |
| N-Acylation | Carboxylic Anhydrides | Lewis acids, Ultrasound irradiation |
This table lists common classes of reagents used for the N-alkylation and N-acylation of sulfonamides. tandfonline.comorientjchem.orgtandfonline.com
Protonation and Deprotonation Equilibria
The sulfonamide group (-SO₂NH-) is the primary site of protonation and deprotonation in this compound. The nitrogen atom's lone pair of electrons can accept a proton, although sulfonamides are generally weak bases. The more significant equilibrium involves the deprotonation of the sulfonamide N-H group.
The acidity of the sulfonamide proton is a critical characteristic, rendering the molecule acidic. This acidity arises from the strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-), which stabilizes the resulting conjugate base (the sulfonamidate anion) through resonance. The negative charge on the nitrogen atom is delocalized over the two oxygen atoms of the sulfonyl group.
The pKa value of an arylsulfonamide is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and bromo substituents present in this compound, generally increase the acidity (lower the pKa) by further stabilizing the anionic conjugate base through inductive effects. uvic.ca Conversely, electron-donating groups would decrease the acidity. For arylsulfonamides, pKa values typically fall in the range of 8 to 11. researchgate.netnih.gov
Table 1: Typical pKa Values for Related Arylsulfonamides
| Compound | Substituent(s) | pKa |
| Benzenesulfonamide | None | 10.0 |
| p-Toluenesulfonamide | 4-CH₃ (EDG) | 10.1 |
| p-Nitrobenzenesulfonamide | 4-NO₂ (EWG) | 8.4 |
| This compound | 5-Br, 2-Cl (EWGs) | Estimated 8.5-9.5 |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. The pKa for the title compound is an estimate based on the electronic effects of its substituents.
This acidic nature means that under basic conditions, this compound can readily form a salt, which can be important in its synthesis, purification, and biological applications.
Reactions at the Sulfur Center
The sulfur atom in the methanesulfonamide group is in a high oxidation state (+6) and is electrophilic. This allows for nucleophilic attack at the sulfur center, typically resulting in the cleavage of the S-N or S-C bond, although the latter is less common for methanesulfonamides.
Reactions involving the cleavage of the S-N bond are fundamental to the chemistry of sulfonamides. For instance, hydrolysis of the sulfonamide bond can occur under acidic or basic conditions to yield the corresponding sulfonic acid and amine. However, this process is generally slow and often requires harsh reaction conditions.
The sulfonamidate anion, formed upon deprotonation, is a good nucleophile. It can undergo alkylation or arylation at the nitrogen atom, a common strategy for synthesizing N-substituted sulfonamides. organic-chemistry.org
Furthermore, the sulfonyl group can be a target for reductive cleavage, although this is a less common transformation.
Reactions of the Aromatic Ring System
The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is significantly influenced by the three existing substituents.
Electrophilic Aromatic Substitution (considering existing substituents' directing effects)
To predict the regioselectivity of electrophilic aromatic substitution (EAS) on this compound, the directing effects of each substituent must be considered.
Chloro (-Cl) and Bromo (-Br) groups: These are halogens, which are deactivating yet ortho, para-directing. organicchemistrytutor.com They deactivate the ring towards EAS compared to benzene due to their inductive electron withdrawal (-I effect), but their lone pairs can participate in resonance, directing incoming electrophiles to the positions ortho and para to themselves. youtube.com
In this compound, the substituents are located at positions 1 (-NHSO₂CH₃, assuming numbering starts here for simplicity, though IUPAC naming would differ), 2 (-Cl), and 5 (-Br). The available positions for substitution are 3, 4, and 6.
The directing effects of the substituents are as follows:
The -NHSO₂CH₃ group at C1 directs meta to C3 and C5. Since C5 is already substituted, it strongly directs towards C3.
The -Cl group at C2 directs ortho to C3 and para to C6.
The -Br group at C5 directs ortho to C4 and C6.
The position C3 is meta to the sulfonamide group and ortho to the chloro group, making it a potentially favored site. Position C6 is para to the chloro group and ortho to the bromo group, also a possible site of substitution. Position C4 is ortho to the bromo group. Given the strong meta-directing nature of the sulfonamide group and the ortho-directing effect of the chloro group, position 3 is a highly probable site for electrophilic attack.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reagent (Electrophile) | Predicted Major Product(s) |
| HNO₃/H₂SO₄ (NO₂⁺) | 3-Nitro-(5-bromo-2-chlorophenyl)methanesulfonamide |
| Br₂/FeBr₃ (Br⁺) | 3-Bromo-(5-bromo-2-chlorophenyl)methanesulfonamide |
| SO₃/H₂SO₄ (SO₃) | 3-Sulfonyl-(5-bromo-2-chlorophenyl)methanesulfonamide |
Regioselective Functionalizations
Beyond classical electrophilic aromatic substitution, modern synthetic methods allow for more controlled and regioselective functionalizations of the aromatic ring. For a molecule like this compound, transition-metal-catalyzed cross-coupling reactions are particularly relevant.
The bromo and chloro substituents can serve as handles for reactions such as Suzuki, Stille, Heck, or Buchwald-Hartwig couplings. organic-chemistry.org Generally, the C-Br bond is more reactive than the C-Cl bond in these catalytic cycles. This difference in reactivity can be exploited for selective functionalization at the C5 position (where the bromo group is) while leaving the C2 position (with the chloro group) intact. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst would likely lead to the substitution of the bromine atom.
Directed ortho-metalation is another powerful technique for regioselective functionalization. However, the directing ability of the methanesulfonamide group in this context would need to be considered in competition with the chloro group.
Stereochemical Considerations in Transformations
For this compound itself, the molecule is achiral and does not have any stereocenters. However, stereochemistry can become a crucial aspect in certain reactions it might undergo.
If a reaction introduces a new chiral center into the molecule, for example, through functionalization of the aromatic ring or modification of the methanesulfonamide group, a racemic mixture of enantiomers would be formed unless a chiral catalyst or reagent is used.
A significant stereochemical consideration arises in reactions at the sulfur center. If the methyl group of the methanesulfonamide were replaced with a different group, and the nitrogen atom were also substituted, the sulfur atom could become a stereocenter. Nucleophilic substitution at a tetrahedral sulfur atom, such as in a sulfonyl derivative, has been shown to proceed with inversion of configuration, analogous to an Sₙ2 reaction at a carbon center. researchgate.net While the sulfur in this compound is not stereogenic, this principle is important for understanding the mechanisms of reactions involving the sulfonyl group in related chiral sulfonamides.
Derivatization Strategies for 5 Bromo 2 Chlorophenyl Methanesulfonamide
Modification at the Sulfonamide Nitrogen
The sulfonamide group is a key handle for derivatization, allowing for the introduction of diverse substituents that can modulate the compound's polarity, lipophilicity, and hydrogen bonding capabilities.
Synthesis of N-Substituted Sulfonamides
The proton on the sulfonamide nitrogen is acidic and can be removed by a base, allowing the resulting anion to act as a nucleophile. This facilitates the synthesis of a wide range of N-substituted sulfonamides through reactions with various electrophiles. A common and straightforward method is N-alkylation, which involves reacting (5-Bromo-2-chlorophenyl)methanesulfonamide with an alkyl or benzyl (B1604629) halide in the presence of a suitable base, such as potassium carbonate or sodium hydride, in an inert solvent like dimethylformamide (DMF). This approach enables the introduction of diverse functionalities, which can be tailored to probe specific interactions with biological targets. While specific examples for this exact molecule are proprietary or not widely published, the methodology is a standard practice in medicinal chemistry. For instance, a general synthetic protocol can be described as follows:
General N-Alkylation Procedure: To a solution of this compound in DMF, a base (e.g., K₂CO₃) is added, followed by the dropwise addition of an electrophile (e.g., a substituted benzyl bromide). The reaction mixture is stirred, typically at room temperature or with gentle heating, until completion as monitored by thin-layer chromatography (TLC). The product is then isolated through aqueous workup and purification.
This strategy allows for the creation of a library of compounds, as illustrated in the table below.
Table 1: Examples of Potential N-Substituted Derivatives
| Reagent (Electrophile) | Resulting Compound Class | Potential R-Group |
|---|---|---|
| Benzyl bromide | N-Benzyl Sulfonamides | -CH₂-C₆H₅ |
| 4-Fluorobenzyl bromide | N-(Fluorobenzyl) Sulfonamides | -CH₂-C₆H₄-F |
| 2-Iodoacetamide | N-Acetamido Sulfonamides | -CH₂-C(=O)NH₂ |
Exploration of Sulfamide (B24259) Analogues through N-functionalization
Further extension of the chemistry at the sulfonamide nitrogen can lead to the formation of sulfamide analogues. This class of compounds replaces the C-S bond of the methanesulfonamide (B31651) with an N-S bond. While direct conversion is not typical, N-functionalization serves as a gateway to related structures. For example, a reaction with a chlorinating agent followed by the addition of a primary or secondary amine could, in principle, generate N-substituted sulfamides. This pathway opens up an additional vector for structural diversity, allowing for the connection of two distinct fragments through the sulfamide linker, which can have significant implications for the molecule's conformational properties and biological activity.
Modification via Halogen-Directed Reactions
The two halogen atoms on the phenyl ring, bromine and chlorine, are prime sites for modification, particularly through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.
Introduction of Carbon-Carbon Bonds via Cross-Coupling
The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference enables the selective replacement of the bromine atom at the 5-position while leaving the chlorine atom at the 2-position intact. The Suzuki-Miyaura cross-coupling is a widely used and robust method for this purpose, involving the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net This reaction is highly versatile, with a broad tolerance for various functional groups, and allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents. researchgate.netnih.gov
General Suzuki-Miyaura Coupling Procedure: A mixture of this compound, a boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or DME) is heated under an inert atmosphere until the starting material is consumed. The resulting biaryl product is then isolated and purified.
Table 2: Representative Products from Suzuki-Miyaura Cross-Coupling
| Boronic Acid Coupling Partner | Resulting Product Name |
|---|---|
| Phenylboronic acid | (2-Chloro-5-phenylphenyl)methanesulfonamide |
| Pyridine-4-boronic acid | (2-Chloro-5-(pyridin-4-yl)phenyl)methanesulfonamide |
| Thiophene-2-boronic acid | (2-Chloro-5-(thiophen-2-yl)phenyl)methanesulfonamide |
Other cross-coupling reactions, such as the Sonogashira (with terminal alkynes), Stille (with organostannanes), and Hiyama (with organosilanes) couplings, could also be selectively employed at the bromine position. nih.gov
Selective Further Halogenation or Dehalogenation Strategies
The existing halogen pattern can also be modified. Electrophilic aromatic substitution reactions, such as further bromination or chlorination, could introduce an additional halogen atom onto the ring. The position of this new substituent would be directed by the combined electronic effects of the existing chloro, bromo, and methanesulfonamido groups.
Conversely, selective dehalogenation offers another route for derivatization. Catalytic hydrogenation, for instance, could potentially be optimized to selectively remove the more labile bromine atom over the chlorine atom, yielding (2-chlorophenyl)methanesulfonamide. This de-brominated scaffold could then serve as a starting material for a different set of derivatives or be used to probe the importance of the substituent at the 5-position. Enzymatic dehalogenation is also a known biochemical process, although its application to a synthetic substrate like this would require significant research. nih.gov
Ring Modifications and Annulations
While more synthetically challenging, modifications to the core phenyl ring itself, including the construction of fused ring systems (annulation), represent an advanced derivatization strategy. Such transformations could dramatically alter the shape and electronic properties of the scaffold. One potential approach involves directed ortho-metalation, where a strong base like an organolithium reagent could selectively deprotonate the ring at a position adjacent to one of the existing substituents. The resulting organometallic intermediate could then be trapped with an electrophile to build a new ring. For example, functionalization at the 6-position followed by an intramolecular cyclization could lead to fused heterocyclic systems like benzothiazines or other related structures. These advanced strategies, while not commonly reported for this specific molecule, are a logical extension for creating novel, rigidified analogues for chemical and biological screening.
Synthesis of Hybrid Molecular Architectures
The strategic derivatization of this compound allows for its incorporation into larger, hybrid molecular architectures. These complex molecules are designed to integrate the structural features of the initial sulfonamide with other pharmacophores or functional moieties, potentially leading to novel compounds with unique biological or material properties. The primary routes for constructing these hybrid structures involve leveraging the reactivity of the aromatic halogen substituents and the sulfonamide group through various modern synthetic methodologies.
The creation of hybrid molecules from this compound predominantly relies on well-established palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to form new carbon-carbon and carbon-nitrogen bonds, enabling the linkage of the core structure to a wide array of other molecular fragments.
One of the most powerful techniques for this purpose is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide or chloride of this compound with an organoboron reagent, such as a boronic acid or a boronate ester. Given the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed reactions, the bromine at the C-5 position is expected to react selectively. This allows for the regioselective introduction of a new aryl or heteroaryl substituent, leading to the formation of biaryl or heteroaryl-aryl hybrid structures. The general reaction conditions typically involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base like potassium carbonate or sodium carbonate, in a solvent system such as a mixture of toluene (B28343) and water or dioxane and water.
Another key strategy for building hybrid molecules is the Buchwald-Hartwig amination. This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between an aryl halide and an amine. Similar to the Suzuki coupling, the greater reactivity of the aryl bromide allows for the selective coupling of an amine at the C-5 position of this compound. This method is particularly valuable for synthesizing hybrid molecules that incorporate a diarylamine or an N-arylheterocycle linkage. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide.
The Sonogashira coupling reaction provides a pathway to hybrid molecules containing an alkyne moiety. This palladium- and copper-co-catalyzed reaction couples the aryl bromide of this compound with a terminal alkyne. This introduces a rigid ethynyl (B1212043) linker into the molecular architecture, which can be a desirable feature in the design of certain functional molecules.
Finally, the Heck reaction offers a method to introduce an alkene substituent by coupling the aryl halide with an olefin in the presence of a palladium catalyst and a base. This allows for the synthesis of hybrid structures containing a styrenyl or other vinylic fragment attached to the core phenyl ring.
While specific, documented examples of these derivatization strategies being applied directly to this compound to form complex hybrid architectures are not extensively reported in readily available scientific literature, the principles of these well-established reactions provide a clear and feasible roadmap for the synthesis of a diverse range of hybrid molecules from this starting material. The selective functionalization of the C-Br bond is a key feature that would allow for stepwise and controlled elaboration of the molecular structure.
Table of Potential Hybrid Molecular Architectures and Synthetic Strategies
| Target Hybrid Structure | Key Reaction | Reactant for Derivatization | Potential Catalyst System |
| Biaryl Sulfonamide | Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ |
| N-Arylaminophenyl Sulfonamide | Buchwald-Hartwig Amination | Arylamine | Pd₂(dba)₃ / BINAP / NaOtBu |
| Alkynylphenyl Sulfonamide | Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N |
| Alkenylphenyl Sulfonamide | Heck Reaction | Alkene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N |
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Routes
One promising avenue is the exploration of late-stage functionalization. This could involve developing methods for the direct and selective introduction of the methanesulfonamide (B31651) group onto a pre-functionalized 5-bromo-2-chloroaniline (B183919) core. Additionally, investigating alternative starting materials and catalytic systems, such as copper-catalyzed diazotization-chlorination reactions followed by sulfonamidation, could lead to more streamlined processes. google.com The development of a one-pot synthesis, where multiple reaction steps are carried out in a single reactor, would represent a significant leap in efficiency and could substantially reduce production costs and waste. thieme-connect.com
Table 1: Potential Synthetic Route Improvements
| Current Approach | Proposed Improvement | Potential Advantages |
|---|---|---|
| Multi-step synthesis from basic precursors | One-pot synthesis or late-stage functionalization | Reduced steps, lower cost, less waste |
| Use of hazardous reagents (e.g., oxalyl chloride) researchgate.net | Catalytic methods, flow chemistry | Increased safety, better control, scalability |
Exploration of Advanced Spectroscopic Techniques for Fine Structural Details
While standard spectroscopic methods like NMR and mass spectrometry provide basic structural confirmation, advanced techniques can offer unprecedented insight into the fine structural details of (5-Bromo-2-chlorophenyl)methanesulfonamide. bldpharm.com Two-dimensional NMR (2D NMR) spectroscopy, for instance, could be employed to unambiguously assign all proton and carbon signals and to understand through-space and through-bond correlations within the molecule.
For the solid state, high-resolution solid-state NMR (ssNMR) could reveal information about the crystalline packing and identify the presence of different polymorphs. Furthermore, single-crystal X-ray diffraction would be invaluable for determining the precise three-dimensional structure, including bond lengths, bond angles, and the dihedral angle between the phenyl ring and the sulfonamide group. researchgate.netnih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H and oxygen atoms, which dictate the crystal packing and physical properties of the material. nih.gov Techniques like Surface-Enhanced Raman Spectroscopy (SERS) could also be explored to study the molecule's vibrational modes with high sensitivity.
In-depth Computational Studies of Reaction Mechanisms and Intermolecular Forces
Computational chemistry offers a powerful tool for gaining a deeper understanding of the electronic structure, reactivity, and non-covalent interactions of this compound. Density Functional Theory (DFT) calculations can be used to model potential reaction pathways for its synthesis, identifying transition states and calculating activation energies to help optimize reaction conditions. researchgate.netresearchgate.net
Moreover, computational studies can elucidate the nature and strength of intermolecular forces that govern the compound's solid-state structure and properties. Of particular interest would be the analysis of hydrogen bonds formed by the sulfonamide group and potential halogen bonds involving the bromine and chlorine atoms. researchgate.net Molecular Dynamics (MD) simulations could be used to model the behavior of the compound in different solvents or to predict the stability of its various crystalline forms, providing insights that are complementary to experimental techniques. researchgate.net Such studies are crucial for understanding structure-property relationships and for the rational design of new derivatives.
Investigation of Novel Chemical Transformations and Reactivity Patterns
The reactivity of the this compound aromatic ring is dictated by the electronic effects of its three substituents: the electron-withdrawing chloro and methanesulfonamide groups and the deactivating bromo group. libretexts.org Future research should systematically investigate the electrophilic aromatic substitution reactions of this compound. The directing effects of the existing substituents would likely channel incoming electrophiles to the positions ortho and para to the activating (or least deactivating) groups, though steric hindrance will also play a key role. libretexts.org
Exploring reactions such as nitration, further halogenation, or Friedel-Crafts acylation could lead to a range of novel derivatives. Additionally, the sulfonamide functional group itself presents opportunities for chemical modification. For example, alkylation or acylation of the sulfonamide nitrogen could be explored to synthesize N-substituted derivatives with altered physical and chemical properties. ncert.nic.in Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings at the C-Br position, could be investigated to introduce new aryl or alkyl groups, vastly expanding the chemical space accessible from this core structure.
Design of Advanced Derivatives for Material Science Applications
The unique combination of functional groups in this compound makes it an interesting scaffold for the design of new materials. The presence of bromine and chlorine suggests that its derivatives could be investigated for applications as flame retardants, as halogenated organic compounds often exhibit this property.
The sulfonamide group's ability to act as both a hydrogen bond donor and acceptor makes it an excellent functional group for crystal engineering and the design of self-assembling systems. By modifying the aromatic ring with other functional groups capable of forming non-covalent interactions (e.g., carboxylic acids, pyridyls), it may be possible to create complex supramolecular architectures, such as coordination polymers or organic frameworks. These materials could have potential applications in areas like gas storage, separation, or catalysis. Furthermore, incorporating this molecule into polymer backbones could yield specialty polymers with enhanced thermal stability and specific recognition capabilities due to the hydrogen-bonding sulfonamide moiety.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Bromo-2-chlorobenzoic acid |
| Dimethyl terephthalate |
| 5-Bromo-2-chloroaniline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
